molecular formula C10H13FN2O B1406007 3-amino-5-fluoro-N-propylbenzamide CAS No. 1507621-26-2

3-amino-5-fluoro-N-propylbenzamide

Cat. No. B1406007
CAS RN: 1507621-26-2
M. Wt: 196.22 g/mol
InChI Key: GDWBGAGEZFVLAW-UHFFFAOYSA-N
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Description

3-Amino-5-fluoro-N-propylbenzamide is a chemical compound with the CAS Number: 1507621-26-2 . It has a molecular weight of 196.22 .


Molecular Structure Analysis

The IUPAC Name for this compound is 3-amino-5-fluoro-N-propylbenzamide . The InChI Code is 1S/C10H13FN2O/c1-2-3-13-10(14)7-4-8(11)6-9(12)5-7/h4-6H,2-3,12H2,1H3,(H,13,14) .

It should be stored at a temperature between 28 C .

Scientific Research Applications

Radiosynthesis and Imaging Applications

  • Radiosynthesis for Serotonin Receptors : A related compound, 4-Amino-N-[1-[3-(4-fluorophenoxy)propyl]-4-methyl-4-piperidinyl]-2-methoxybenzamide, has been utilized in radiosynthesis for targeting serotonin-5HT2 receptors. This compound demonstrated high affinity and selectivity for 5HT2 receptors, potentially making it a valuable tracer for gamma-emission tomography and neuroimaging studies (Mertens et al., 1994).

Pharmacokinetic Studies

  • Biodistribution and Pharmacokinetics : The fluorinated derivative of 3-Aminobenzamide, 3-amino-N-2,2,2-trifluoroethylbenzamide (3-ABA-TFE), has been studied for its biodistribution and pharmacokinetics in tumor-bearing rats. This research, conducted using magnetic resonance imaging (MRI), offers valuable insights into the delivery and retention of such compounds in various tissues, including solid tumors (Brix et al., 2005).

Synthesis and Antitumor Activity

  • Antitumor Properties : Studies have been conducted on amino acid ester derivatives containing 5-fluorouracil, a compound structurally similar to 3-amino-5-fluoro-N-propylbenzamide. These derivatives exhibit in vitro antitumor activity, indicating potential applications in cancer research and treatment (Xiong et al., 2009).

PET Imaging and Sigma Receptors

  • Potential Ligand for PET Imaging : N-(N-Benzylpiperidin-4-yl)-2-[18F]fluorobenzamide, a related compound, has been synthesized and evaluated for its potential as a ligand in PET imaging of sigma receptors. Its high affinity and selectivity for sigma receptors suggest its utility in neuroimaging and the study of neurological disorders (Shiue et al., 1997).

Cellular Toxicity and Transformation

  • Influence on Toxicity and Transformation : 3-Aminobenzamide, another compound structurally related, has been shown to alter the toxic and transforming effects of certain chemicals in cellular models. This suggests its potential role in studying DNA damage and chemical induction of transformation (Lubet et al., 1984).

Safety And Hazards

For safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

3-amino-5-fluoro-N-propylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2O/c1-2-3-13-10(14)7-4-8(11)6-9(12)5-7/h4-6H,2-3,12H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDWBGAGEZFVLAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC(=CC(=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-5-fluoro-N-propylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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